molecular formula C10H19ClN2O2 B6610168 1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 2247106-33-6

1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B6610168
CAS No.: 2247106-33-6
M. Wt: 234.72 g/mol
InChI Key: DPNKPBGJHYOCPN-UHFFFAOYSA-N
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Description

1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with a unique structure that makes it valuable in various fields, including drug discovery and development. This compound is characterized by the presence of an oxolane ring attached to a piperazine moiety, which is further linked to an ethanone group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Attachment to Piperazine: The oxolane ring is then attached to the piperazine moiety through nucleophilic substitution reactions.

    Formation of Ethanone Group: The ethanone group is introduced through acylation reactions using acyl chlorides or anhydrides.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can modify the piperazine or oxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of novel organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored in drug discovery for its potential therapeutic effects.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the oxolane ring may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
  • 2-(piperazin-1-yl)ethan-1-ol

Uniqueness

1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific combination of an oxolane ring, piperazine moiety, and ethanone group. This structure provides distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

1-[4-(oxolan-3-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(13)11-3-5-12(6-4-11)10-2-7-14-8-10;/h10H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNKPBGJHYOCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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